(2,2,2-Trifluoroethoxy)pentafluorobenzene

Organic Synthesis Process Chemistry Thermal Stability

(2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0) is a fully fluorinated aromatic ether, featuring a pentafluorophenyl core linked to a 2,2,2-trifluoroethyl group. With a molecular formula of C8H2F8O and a molecular weight of 266.09 g/mol, this compound exists as a dense liquid with a boiling point of 151.5 °C at 760 mmHg and a density of 1.589 g/cm³.

Molecular Formula C8H2F8O
Molecular Weight 266.09 g/mol
CAS No. 6669-03-0
Cat. No. B1305832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,2-Trifluoroethoxy)pentafluorobenzene
CAS6669-03-0
Molecular FormulaC8H2F8O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2
InChIKeyMCVAIMHKNJBNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0): A High-Density, Thermally Resilient Fluorinated Aromatic Ether


(2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0) is a fully fluorinated aromatic ether, featuring a pentafluorophenyl core linked to a 2,2,2-trifluoroethyl group [1]. With a molecular formula of C8H2F8O and a molecular weight of 266.09 g/mol, this compound exists as a dense liquid with a boiling point of 151.5 °C at 760 mmHg and a density of 1.589 g/cm³ [2]. Its structure is defined by the presence of eight fluorine atoms, which confer high lipophilicity and chemical stability, making it a valuable intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials [3].

Why Generic Substitution Fails: The Critical Differentiation of (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0) Among Fluorinated Aromatic Ethers


Within the class of fluorinated aromatic ethers, subtle structural variations drive significant differences in key physical properties, reactivity, and application suitability. The specific combination of a pentafluorophenyl ring and a 2,2,2-trifluoroethoxy moiety in (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0) yields a unique profile that cannot be replicated by simple analogs like pentafluoroanisole (methoxy) or pentafluorophenetole (ethoxy) . These differences are quantifiable in terms of boiling point, density, and lipophilicity—critical parameters that govern performance in distillation processes, phase transfer operations, and partitioning behavior. Furthermore, its documented resistance to both acidic and basic conditions provides a stability advantage not universally shared by less fluorinated or differently substituted ethers [1]. Relying on a generic substitute from this class without direct comparative data risks compromising experimental outcomes and process reliability.

(2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0): Quantitative Differentiation from Key Analogs in the Fluorinated Aromatic Ether Class


Elevated Boiling Point vs. Pentafluoroanisole Enables Superior Distillation and High-Temperature Application Margins

The boiling point of (2,2,2-Trifluoroethoxy)pentafluorobenzene (151.5 °C at 760 mmHg ) is substantially higher than that of its closest analog, pentafluoroanisole (138-139 °C at 760 mmHg ). This quantifiable difference in physical property directly informs procurement decisions for applications requiring thermal resilience.

Organic Synthesis Process Chemistry Thermal Stability

Significantly Higher Density vs. Pentafluorophenetole Improves Liquid-Liquid Extraction and Gravimetric Process Efficiency

(2,2,2-Trifluoroethoxy)pentafluorobenzene exhibits a density of 1.589 g/cm³ [1], which is markedly greater than that of the ethoxy analog, pentafluorophenetole, with a density of 1.404 g/cm³ . This quantifiable difference translates to a 13.2% higher density for the target compound.

Chemical Engineering Separation Science Process Optimization

Enhanced Lipophilicity Over Pentafluoroanisole for Improved Partitioning in Biological Assays and Medicinal Chemistry

While a direct LogP value for (2,2,2-Trifluoroethoxy)pentafluorobenzene is not explicitly reported in primary literature, the structural addition of a -CF3 group on the ethoxy chain, compared to pentafluoroanisole (LogP = 2.39 [1]) and pentafluorophenetole (LogP = 2.78 [2]), is a class-level predictor of increased lipophilicity.

Medicinal Chemistry Drug Discovery ADME Properties

Documented Chemical Stability Against Acidic and Basic Hydrolysis Distinguishes This Compound from Less Resilient Analogs

The compound 2-pentafluorophenoxy-1,1,1-trifluoroethane (an isomeric or closely related structural descriptor for the target compound) has been directly documented to resist attack by both acids and bases [1]. This is a notable point of differentiation from many other aryl ethers and especially from heteroaryl chlorides, which are known for their hydrolytic instability. The 2,2,2-trifluoroethoxy group itself has been characterized as providing improved shelf stability by years in similar contexts [2].

Chemical Stability Shelf-Life Reaction Compatibility

High-Value Application Scenarios for (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0): Where Its Differentiated Properties Provide a Quantifiable Advantage


High-Temperature Distillation and Synthesis Requiring a Higher Boiling Point

For synthetic protocols or purification workflows that operate at elevated temperatures (e.g., 130-150 °C), (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS 6669-03-0) offers a critical safety margin over pentafluoroanisole. Its boiling point of 151.5 °C is >12 °C higher, reducing the risk of premature vaporization and allowing for more efficient, controlled distillations . This makes it the preferred solvent or intermediate for high-temperature reactions where the methoxy analog would be unsuitable.

Liquid-Liquid Extraction and Gravimetric Analysis in Process Development

In separation processes where a dense fluorinated phase is required for efficient partitioning, the density of (2,2,2-Trifluoroethoxy)pentafluorobenzene (1.589 g/cm³) provides a clear advantage over its ethoxy analog, pentafluorophenetole (1.404 g/cm³) [1]. The 13.2% higher density enhances phase separation kinetics and improves the accuracy of gravimetric measurements in quantitative workflows, making it the superior choice for process development and analytical method validation.

Design of Metabolically Stable PET Tracers and Fluorinated Pharmaceuticals

The 2,2,2-trifluoroethoxy group is a recognized structural motif for introducing metabolic stability into drug candidates and positron emission tomography (PET) tracers [2]. (2,2,2-Trifluoroethoxy)pentafluorobenzene serves as a key building block for introducing this stable group into more complex molecular architectures. Its resistance to acid and base hydrolysis [3] ensures the integrity of the building block during multi-step syntheses, making it a reliable starting material for medicinal chemistry programs focused on in vivo stability.

Specialty Materials and Coatings Requiring High Thermal and Chemical Resilience

The combination of a pentafluorophenyl core and a 2,2,2-trifluoroethoxy side chain confers high thermal and chemical stability [3]. This makes (2,2,2-Trifluoroethoxy)pentafluorobenzene a valuable monomer or modifier in the development of high-performance polymers, lubricants, and protective coatings intended for harsh environments [4]. Its documented stability against acids and bases ensures that the final material maintains its integrity under challenging operating conditions.

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